4-(6-Nitro-2-benzimidazolyl)thiobenzamide
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Overview
Description
4-(6-Nitro-2-benzimidazolyl)thiobenzamide is a chemical compound with the molecular formula C14H10N4O2S and a molecular weight of 298.3198 g/mol . This compound is characterized by the presence of a benzimidazole ring substituted with a nitro group at the 6-position and a thiobenzamide group at the 4-position. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Nitro-2-benzimidazolyl)thiobenzamide typically involves the reaction of 6-nitro-2-benzimidazole with thiobenzamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-(6-Nitro-2-benzimidazolyl)thiobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The benzimidazole ring can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents for oxidation reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can lead to the formation of 4-(6-amino-2-benzimidazolyl)thiobenzamide .
Scientific Research Applications
4-(6-Nitro-2-benzimidazolyl)thiobenzamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(6-Nitro-2-benzimidazolyl)thiobenzamide involves its interaction with specific molecular targets and pathways. The nitro group and benzimidazole ring play crucial roles in its biological activity. The compound may exert its effects by binding to specific enzymes or receptors, leading to the modulation of various cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 4-(6-Amino-2-benzimidazolyl)thiobenzamide
- 4-(6-Methyl-2-benzimidazolyl)thiobenzamide
- 4-(6-Chloro-2-benzimidazolyl)thiobenzamide
Uniqueness
4-(6-Nitro-2-benzimidazolyl)thiobenzamide is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C14H10N4O2S |
---|---|
Molecular Weight |
298.32 g/mol |
IUPAC Name |
4-(6-nitro-1H-benzimidazol-2-yl)benzenecarbothioamide |
InChI |
InChI=1S/C14H10N4O2S/c15-13(21)8-1-3-9(4-2-8)14-16-11-6-5-10(18(19)20)7-12(11)17-14/h1-7H,(H2,15,21)(H,16,17) |
InChI Key |
PSPLARCAEQRDFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-])C(=S)N |
Origin of Product |
United States |
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